molecular formula C17H20N6O4 B4617978 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-furamide

5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-furamide

Cat. No. B4617978
M. Wt: 372.4 g/mol
InChI Key: OZOVPLFXKQPCLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrofurantoin analogues and related compounds involves condensation reactions, indicating a methodology that could potentially be applied to the target compound. For instance, the design and synthesis of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide showcase methods relevant for constructing complex molecules with furan and pyrazole scaffolds, which could offer insights into the synthesis of the compound of interest (Hassan et al., 2020).

Molecular Structure Analysis

Studies on related compounds emphasize the importance of NMR, IR spectroscopy, and X-ray diffraction analysis for characterizing the molecular structure. For example, research on 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine utilized these techniques to elucidate its structure, suggesting a similar approach could be employed for the target compound (Ozerova et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving related compounds include nucleophilic substitution, condensation, and cyclization reactions, which might be relevant to understanding the chemical behavior of the target compound. For instance, the synthesis and transformations of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole provide examples of such reactions (El’chaninov et al., 2018).

Physical Properties Analysis

The physical properties of similar compounds, such as melting points, solubility, and crystallinity, can be assessed through experimental methods detailed in the literature. These properties are crucial for understanding the compound's stability and suitability for various applications.

Chemical Properties Analysis

Chemical properties, including reactivity under different conditions, stability, and compatibility with other chemical entities, are essential for comprehensively understanding the compound. Studies on antipyrine derivatives, for example, provide insights into the intermolecular interactions and stability of related molecular frameworks (Saeed et al., 2020).

Scientific Research Applications

Synthesis and Chemical Transformations

Research on compounds with similar functional groups focuses on the synthesis and chemical transformations of these molecules. For instance, studies have developed methods for synthesizing various derivatives of pyrazole and furamide, exploring their chemical reactivity and potential for creating new molecules with potential applications in material science and as intermediates in pharmaceuticals and agrochemicals. For example, studies on the synthesis of nitrofurantoin analogues involve similar structures, indicating potential antibacterial properties and the exploration of their chemical synthesis routes (Hassan et al., 2020).

Material Science Applications

Compounds containing nitro, pyrazole, and furamide groups have been investigated for their applications in material science, particularly in the development of new materials with specific properties, such as high-energy materials for safer explosives. Studies on nitrogen-rich salts of tetrazoles, for example, highlight the exploration of low-sensitivity secondary explosives, suggesting that similar nitro-substituted compounds could be of interest in designing materials with controlled explosive properties (Fendt et al., 2011).

Antimicrobial and Antiproliferative Properties

The biological activities of molecules with nitro, pyrazole, and furamide functionalities have been a subject of research, particularly in the context of developing new antimicrobial and anticancer agents. Although direct studies on the target compound are not found, research on structurally related molecules suggests potential in this area. For example, compounds designed as Nitrofurantoin® analogues, incorporating furan and pyrazole scaffolds, have been synthesized and evaluated for their antibacterial properties, indicating the possibility of similar compounds being investigated for their antimicrobial efficacy (Hassan et al., 2020).

properties

IUPAC Name

5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4/c1-11-16(23(25)26)12(2)22(19-11)10-14-5-6-15(27-14)17(24)20(3)8-13-7-18-21(4)9-13/h5-7,9H,8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOVPLFXKQPCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N(C)CC3=CN(N=C3)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-furamide
Reactant of Route 3
Reactant of Route 3
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-furamide
Reactant of Route 4
Reactant of Route 4
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-furamide
Reactant of Route 5
Reactant of Route 5
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-furamide
Reactant of Route 6
Reactant of Route 6
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-furamide

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